molecular formula C8H6N2O2 B074807 5-Phenyl-1,3,4-oxadiazol-2-ol CAS No. 1199-02-6

5-Phenyl-1,3,4-oxadiazol-2-ol

Cat. No.: B074807
CAS No.: 1199-02-6
M. Wt: 162.15 g/mol
InChI Key: NVXPWAAHRICPQU-UHFFFAOYSA-N
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Description

Historical Context and Significance of Heterocyclic Chemistry

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure, has a rich history dating back to the 1800s. wikipedia.orgresearchgate.net The discovery of the first heterocyclic compounds was intertwined with the development of organic chemistry itself. wikipedia.orgresearchgate.net Early milestones include the synthesis of alloxan (B1665706) from uric acid by Brugnatelli in 1818, the production of furfural (B47365) from starch by Dobereiner in 1832, and the isolation of pyrrole (B145914) from the dry distillation of bones by Runge in 1834. wikipedia.orgresearchgate.net

The significance of heterocyclic compounds became increasingly apparent with their application in various fields. Initially, their vibrant colors led to their use as dyes in the textile industry, such as the nitrogen-containing compound indigo. numberanalytics.com Today, their importance is immense, with over two-thirds of the approximately 20 million identified chemical compounds being fully or partially aromatic, and about half being heterocycles. troindia.in They are fundamental to biology, forming the core structures of nucleic acids, many vitamins, hormones, and neurotransmitters. troindia.innumberanalytics.com This biological prevalence has made them a crucial area of research in modern chemistry, particularly in medicine and pharmaceuticals, where their unique structures are leveraged for drug design and development. wikipedia.orgnumberanalytics.com In fact, a significant majority of FDA-approved drugs contain nitrogen heterocycles. wikipedia.org

Overview of 1,3,4-Oxadiazole (B1194373) Derivatives in Scientific Inquiry

Within the vast family of heterocyclic compounds, 1,3,4-oxadiazoles have emerged as a particularly important class. These are five-membered rings containing one oxygen and two nitrogen atoms. nih.govnih.gov The 1,3,4-oxadiazole scaffold is a versatile and privileged structure in medicinal chemistry due to its wide range of pharmacological properties. researchgate.netopenmedicinalchemistryjournal.com

Derivatives of 1,3,4-oxadiazole have been the subject of extensive scientific inquiry and have shown a broad spectrum of biological activities, including:

Antimicrobial nih.govmdpi.com

Anti-inflammatory nih.govmdpi.com

Anticancer mdpi.combiointerfaceresearch.com

Antiviral mdpi.combiointerfaceresearch.com

Antifungal nih.govmdpi.com

Antitubercular openmedicinalchemistryjournal.comjournalijar.com

Analgesic nih.govmdpi.com

Antioxidant mdpi.comresearchgate.net

Antidiabetic biointerfaceresearch.comjournalijar.com

This wide array of activities has led to the inclusion of the 1,3,4-oxadiazole moiety in several commercially available drugs, such as the antiretroviral drug Raltegravir and the antihypertensive agent Tiodazosin. biointerfaceresearch.com The structural versatility and favorable pharmacokinetic properties of 1,3,4-oxadiazole derivatives make them promising candidates for the development of new therapeutic agents. tandfonline.com

Common synthetic routes to 1,3,4-oxadiazoles often involve the cyclization of acid hydrazides with various reagents. nih.gov Researchers continuously explore new synthetic methods to create novel derivatives with enhanced biological efficacy. mdpi.comjchemrev.com

Research Focus on 5-Phenyl-1,3,4-oxadiazol-2-ol and Related Analogues

A specific area of interest within the study of 1,3,4-oxadiazoles is the compound this compound and its related analogues. This compound features a phenyl group at the 5-position and a hydroxyl group at the 2-position of the 1,3,4-oxadiazole ring.

Recent research has highlighted the potential of 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase. ucl.ac.uk Notum is a negative regulator of the Wnt signaling pathway, which is implicated in various diseases, including cancer. ucl.ac.uk Optimization of these oxadiazole derivatives has led to a significant increase in their inhibitory activity against Notum, making them promising candidates for the development of drugs that modulate Wnt signaling. ucl.ac.uk

The synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones, including the phenyl-substituted variant, is often achieved in a three-step process starting from the corresponding benzoic acids. ucl.ac.uk The study of analogues, such as those with different substituents on the phenyl ring or replacements of the phenyl group altogether, is crucial for understanding structure-activity relationships (SAR). For instance, research on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has identified compounds with significant anticancer activity. nih.gov Similarly, studies on 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives have revealed compounds with notable antiproliferative, antimicrobial, and antioxidant potential. mdpi.com

Furthermore, the replacement of the oxadiazole ring with a thiadiazole ring has been shown to significantly impact biological activity, underscoring the importance of the oxygen atom in the oxadiazole core for certain drug-receptor interactions. The antioxidant properties of some derivatives are attributed to their ability to scavenge free radicals. researchgate.net For example, a series of 5-(5-substituted-1,3,4-oxadiazol-2-yl)benzene-1,2,3-triols were synthesized and showed promising antioxidant activities. sapub.org

The investigation into 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones has also revealed potential anticonvulsant activity. researchgate.net This diverse range of biological activities highlights the continued research interest in this compound and its analogues as scaffolds for the development of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2H-1,3,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXPWAAHRICPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2N=NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-02-6
Record name delta(sup 2)-1,3,4-Oxadiazolin-5-one, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for 5 Phenyl 1,3,4 Oxadiazol 2 Ol and 1,3,4 Oxadiazole Analogues

Classical Approaches to 1,3,4-Oxadiazole (B1194373) Core Synthesis

The classical synthesis of 1,3,4-oxadiazoles primarily relies on the cyclization of linear precursors that already contain the necessary N-N-C-O-C atomic sequence.

Cyclization Reactions of Hydrazine (B178648) Derivatives

Hydrazine derivatives are fundamental starting materials for the synthesis of 1,3,4-oxadiazoles. A common method involves the condensation of acid hydrazides with various reagents. For instance, the reaction of hydrazides with acid chlorides or carboxylic acids, followed by cyclodehydration, is a widely used approach. nih.gov Dehydrating agents such as phosphorus oxychloride, polyphosphoric acid, and thionyl chloride are frequently employed to facilitate the ring closure. nih.gov

Another important variation is the reaction of hydrazides with carbon disulfide in a basic alcoholic solution, which yields 5-substituted-1,3,4-oxadiazole-2-thiols. openmedicinalchemistryjournal.com These thiols can exist in tautomeric equilibrium with their thione form. openmedicinalchemistryjournal.com

Reactions Involving N-Acylhydrazines

N-Acylhydrazines, also known as diacylhydrazines, are key intermediates in many 1,3,4-oxadiazole syntheses. The cyclization of these compounds is one of the most widespread methods for forming the oxadiazole ring. thieme-connect.de This process typically involves dehydration, which can be achieved using various reagents like phosphorus oxychloride. sphinxsai.com

The reaction of acylhydrazines with carbonic acid derivatives, such as phosgene (B1210022) or 1,1'-carbonyldiimidazole (B1668759), is a significant method for producing 1,3,4-oxadiazol-2(3H)-ones. thieme-connect.de For example, 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one can be synthesized from the corresponding hydrazide and 1,1'-carbonyldiimidazole in tetrahydrofuran (B95107) (THF). thieme-connect.de

Cyclocondensation with Carboxylic Acids and Derivatives

The direct condensation of carboxylic acids or their derivatives with hydrazides is a cornerstone of 1,3,4-oxadiazole synthesis. sphinxsai.com This intermolecular condensation often requires a cyclizing agent to facilitate the removal of water. sphinxsai.com A variety of carboxylic acid derivatives, including acid chlorides and ortho esters, can be used. nih.govthieme-connect.de The use of ortho esters is particularly noteworthy due to their stability and ease of use. thieme-connect.de

Microwave-assisted synthesis has also been employed for the cyclocondensation of carboxylic acids with semicarbazide (B1199961) in the presence of concentrated sulfuric acid, offering advantages such as rapid reaction times and improved yields. amazonaws.com

Table 1: Examples of Classical Synthesis of 1,3,4-Oxadiazole Derivatives

Starting Materials Reagents Product Yield Reference
Arylsulfonylacetic acid, Acid hydrazide Phosphorus oxychloride 2,5-bis(arylsulfonylmethyl)-1,3,4-oxadiazole Not specified sphinxsai.com
Carboxylic acid, Semicarbazide Phosphorus oxychloride 2-Amino-5-aryl-1,3,4-oxadiazole Not specified sphinxsai.com
Anthranilic acid hydrazide 1,1'-Carbonyldiimidazole 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one 55% thieme-connect.de
Acylhydrazide Carbon disulfide, Ammonia, Phosgene 1,3,4-Oxadiazol-3-ium-5-thiolate Not specified thieme-connect.de
Carboxylic acid, Semicarbazide Concentrated sulfuric acid (Microwave) 2-Amino-5-substituted-1,3,4-oxadiazole High amazonaws.com

Advanced Synthetic Strategies for Substituted 5-Phenyl-1,3,4-oxadiazol-2-ol Derivatives

Recent advancements in synthetic chemistry have led to the development of more efficient and versatile methods for the synthesis of functionalized 1,3,4-oxadiazoles, including derivatives of this compound.

Multi-Step Reaction Protocols for Functionalized Analogues

The synthesis of complex, functionalized this compound derivatives often requires multi-step protocols. A common strategy involves the initial synthesis of a core 1,3,4-oxadiazole structure, which is then further modified. For instance, a series of N-substituted 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides were synthesized in a multi-step process starting from benzoic acid. nih.gov The benzoic acid was first converted to ethyl benzoate, then to benzohydrazide (B10538), which was cyclized to form 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674). nih.gov This intermediate was then reacted with various N-alkyl/aryl substituted 2-bromoacetamides to yield the final products. nih.gov

Another example is the synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles, which involved the initial formation of a 2-aryl-1,3,4-oxadiazole, followed by reaction with a benzenethiol (B1682325) and subsequent oxidation. nih.gov Similarly, the synthesis of (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs was achieved through a multi-step process involving a copper-catalyzed click reaction. mdpi.com

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified work-up procedures. Several one-pot methods for the synthesis of 1,3,4-oxadiazole derivatives have been reported. One such method involves the condensation of (hetero)aryl and alkyl carboxylic acids with benzohydrazide in the presence of TBTU, followed by a smooth TsCl-mediated cyclodehydration to afford 2-phenyl-5-substituted-1,3,4-oxadiazoles in good to very good yields. researchgate.net

Another efficient one-pot procedure involves the reaction of 3-hydroxy-2-napthoic hydrazide and aromatic aldehydes in an ethanol:water system using sodium bisulfite as a catalyst to produce substituted 1,3,4-oxadiazoles. uctm.edu Additionally, a metal- and base-free one-pot synthesis of 2,5-diaryl 1,3,4-oxadiazoles has been developed via the N-acylation of aryl tetrazoles with aryl aldehydes, followed by thermal rearrangement. organic-chemistry.org

Table 2: Examples of Advanced Synthesis of 1,3,4-Oxadiazole Derivatives

Synthesis Type Starting Materials Reagents/Conditions Product Yield Reference
Multi-step Benzoic acid 1. Esterification 2. Hydrazinolysis 3. Cyclization with CS₂ 4. Reaction with 2-bromoacetamides N-substituted 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides Not specified nih.gov
Multi-step 3-(4-bromobenzoyl)propionic acid, Aryl acid hydrazides Phosphorus oxychloride 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles Not specified researchgate.net
One-pot Carboxylic acids, Benzohydrazide TBTU, then TsCl 2-Phenyl-5-substituted-1,3,4-oxadiazoles Good to very good researchgate.net
One-pot 3-hydroxy-2-napthoic hydrazide, Aromatic aldehydes Sodium bisulfite, Ethanol:water Substituted 1,3,4-oxadiazoles Not specified uctm.edu
One-pot Aryl tetrazoles, Aryl aldehydes Thermal rearrangement 2,5-Diaryl 1,3,4-oxadiazoles Good organic-chemistry.org

Green Chemistry Approaches in 1,3,4-Oxadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3,4-oxadiazoles to minimize environmental impact. researchgate.netnih.govmdpi.com These approaches focus on the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to reduce waste and energy consumption. researchgate.netnih.gov

Key green synthetic strategies include:

Catalyst-based and catalyst-free methods: Utilizing environmentally benign catalysts or developing reactions that proceed without a catalyst. researchgate.netnih.gov

Green-solvent-mediated synthesis: Employing water or other non-hazardous solvents. researchgate.netnih.gov

Grinding and photosynthesis: Mechanochemical methods and light-induced reactions offer energy-efficient alternatives to traditional heating. researchgate.netnih.gov

Microwave-mediated synthesis: This technique significantly reduces reaction times and energy usage. researchgate.netnih.govmdpi.com

For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved through the cyclization-oxidation of acyl hydrazones using 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate as an oxidant under solvent-free microwave irradiation. researchgate.net Another eco-friendly approach involves the use of a cesium tungstophosphoric acid catalyst, which resulted in a 94% yield of the desired product in just 40 minutes. researchgate.net Furthermore, visible-light-promoted photoredox catalysis has been employed for the cyclization of aldehydes with hypervalent iodine(III) reagents, offering a catalyst-free and mild procedure. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and increased product purity. nih.govtishreen.edu.sywjarr.com This technology has been widely applied to the synthesis of 1,3,4-oxadiazole derivatives. nih.govnih.govresearchgate.netmdpi.comtishreen.edu.sywjarr.comidaampublications.inmdpi.com

The core principle of microwave synthesis lies in the interaction of microwave radiation with polar molecules, leading to rapid and localized heating. researchgate.net This enhanced energy transfer accelerates reaction rates and often leads to cleaner reactions with fewer byproducts. nih.govresearchgate.net

Several research groups have reported the successful synthesis of 1,3,4-oxadiazoles using microwave irradiation. For example, a series of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles were synthesized by irradiating a mixture of isoniazid (B1672263) and an aromatic aldehyde. nih.gov In another study, 1,3,4-oxadiazole derivatives containing a thiazolidine (B150603) moiety were prepared under microwave irradiation in high yields. tishreen.edu.sy The reaction of acid hydrazides with N-protected α-amino acids in the presence of phosphorus oxychloride under microwave conditions also afforded 1,3,4-oxadiazole derivatives with good yields. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Analogues

ReactantsCatalyst/ReagentConditionsProductYield (%)Reference
Isoniazid, Aromatic aldehydeDMF300 W, 3 min2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoleNot specified nih.gov
Benzaldehyde, Cysteine-340 WThiazolidine derivativeHigh tishreen.edu.sy
Acid hydrazides, N-protected amino acidsPOCl₃100 W, 10 minN-{1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}benzamide85 nih.gov
Acyl hydrazones, Substituted aldehydes1,4-bis(triphenylphosphonium)-2-butene peroxodisulfateSolvent-free, 25 min1,3,4-oxadiazolesNot specified mdpi.com

Solid-Phase Synthesis Methods

Solid-phase synthesis offers several advantages for the preparation of compound libraries, including simplified purification and the potential for automation. tandfonline.comnih.govacs.orgresearchgate.net This methodology has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives. researchgate.nettandfonline.comnih.govacs.orgresearchgate.net

In a typical solid-phase approach, one of the reactants is attached to a solid support, such as a polymer resin. tandfonline.comacs.org The subsequent reactions are carried out on the resin-bound substrate, and excess reagents and byproducts are easily removed by washing. Finally, the desired product is cleaved from the solid support. nih.govacs.org

For example, vinyl-substituted 1,3,4-oxadiazoles have been synthesized on a polystyrene-supported α-selenopropionic acid. tandfonline.com This method involves acylation, cyclocondensation, and an oxidation-elimination sequence, providing the target compounds in good yield and purity. tandfonline.com Another approach involves the construction of 1,3,4-oxadiazole libraries through the desulfurative and dehydrative cyclizations of a thiosemicarbazide (B42300) resin. nih.govacs.org This strategy allows for the introduction of various functional groups, leading to a high level of skeletal diversity. nih.govacs.org The use of diisopropylcarbodiimide (DIPCDI) in DMF has also been reported for the cyclodehydration of resin-bound 1,2-diacylhydrazines to form 1,3,4-oxadiazoles. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for Diaryloxadiazoles

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been utilized in the synthesis of diaryloxadiazoles. nih.govwiley.comyoutube.comyoutube.comyoutube.com These reactions typically involve a transition metal catalyst, often palladium, that facilitates the coupling of an organic halide with an organometallic reagent. nih.govyoutube.com

The general catalytic cycle for a cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the context of diaryloxadiazole synthesis, this can involve the coupling of a pre-formed oxadiazole ring bearing a halide with an arylboronic acid (Suzuki coupling) or an organozinc reagent (Negishi coupling), for example.

While direct metal-catalyzed synthesis of the 1,3,4-oxadiazole ring itself is less common, these cross-coupling methods are invaluable for the functionalization of the pre-formed heterocyclic core, allowing for the introduction of diverse aryl substituents. For instance, 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized via copper-catalyzed coupling of 1,3,4-oxadiazoles with aryl or alkenyl halides. organic-chemistry.org

Oxidative Cyclization of Acylhydrazones

The oxidative cyclization of acylhydrazones is a widely employed and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.comorganic-chemistry.orgmpg.deopenmedicinalchemistryjournal.comrsc.orgnih.gov This transformation involves the formation of the oxadiazole ring through an intramolecular cyclization accompanied by an oxidation step. A variety of oxidizing agents have been utilized to effect this conversion.

Commonly used oxidants include:

Hypervalent iodine reagents: Such as (diacetoxyiodo)benzene (B116549) and Dess-Martin periodinane. openmedicinalchemistryjournal.comrsc.org

Metal-based oxidants: Including ceric ammonium (B1175870) nitrate (B79036) (CAN), potassium permanganate (B83412) (KMnO₄), and copper(II) oxide nanoparticles. researchgate.netmdpi.com

Halogen-based reagents: Bromine (Br₂) and N-chlorosuccinimide (NCS) have been used effectively. mdpi.comopenmedicinalchemistryjournal.com

Photochemical methods: Visible-light-driven oxidative cyclization using photocatalysts or even catalyst-free systems under UV irradiation has been reported. mpg.dersc.org

For example, a practical method for synthesizing 1,3,4-disubstituted 2,5-oxadiazoles involves the treatment of acylhydrazone substrates with a combination of 1.8% diazabicycloundecene (DBU) and N-chlorosuccinimide (NCS) under mild, room-temperature conditions, yielding the products in high yields (80–94%). openmedicinalchemistryjournal.com Another approach utilizes Dess-Martin periodinane (DMP) as the oxidizing agent for the cyclization of N-acylhydrazones at room temperature. openmedicinalchemistryjournal.com A catalyst-free, photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazones has also been discovered, which proceeds efficiently without the need for additives like bases or strong oxidants. rsc.org

Decarboxylative Cyclization Approaches

Decarboxylative cyclization has emerged as a novel and powerful strategy for the synthesis of 1,3,4-oxadiazoles. nih.govacs.orgresearchgate.net This approach involves the coupling of a carboxylic acid derivative with another component, followed by cyclization and the extrusion of carbon dioxide.

A notable example is the photoredox-catalyzed decarboxylative cyclization between commercially available α-oxocarboxylic acids and a hypervalent iodine(III) reagent. acs.org This transformation proceeds through the coupling of two different radical species and the formation of C–N and C–O bonds. In a different approach, a one-pot KI/TBHP-mediated oxidative cyclization of α-keto acids with acylhydrazines has been developed. researchgate.net This tandem reaction involves keto-amine condensation, oxidative cyclization, and decarboxylation under transition-metal-free conditions. researchgate.net More recently, a copper-catalyzed dual oxidation protocol has been reported for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids, which involves an oxidative decarboxylation step. nih.gov

Multicomponent Reactions (MCRs) for Scaffold Diversity, e.g., Ugi-Tetrazole/Huisgen Sequence

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to generate complex molecules with high atom economy and structural diversity. researchgate.netchemistryviews.orgrug.nlresearchgate.netkoreascience.krresearchgate.netrug.nl The Ugi-tetrazole reaction followed by a Huisgen rearrangement is a powerful MCR-based sequence for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.netrug.nlrug.nlacs.orgacs.org

This metal-free protocol begins with a Ugi four-component reaction involving an aldehyde or ketone, an amine, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to form a tetrazole intermediate. researchgate.netrug.nl This intermediate is then subjected to N-acylation with an acyl chloride, which triggers a Huisgen rearrangement. researchgate.netrug.nlacs.org The unstable N-acylated tetrazole undergoes nitrogen elimination and ring-opening, followed by cyclization to afford the desired 1,3,4-oxadiazole. acs.org

This sequence offers significant advantages, including operational simplicity, broad substrate scope, and the ability to introduce a wide range of substituents at both the 2- and 5-positions of the oxadiazole ring. researchgate.netrug.nlrug.nlacs.org The reaction has been successfully performed on a gram scale, demonstrating its practical utility. researchgate.netrug.nlrug.nl

Table 2: Examples of Ugi-Tetrazole/Huisgen Sequence for 1,3,4-Oxadiazole Synthesis

AmineAldehyde/KetoneAcyl ChlorideYield (%)Reference
PiperidineBenzaldehydeBenzoyl chloride38 acs.org
MorpholineIsobutyraldehyde4-Chlorobenzoyl chloride7a-m (moderate to good) acs.org
1-BenzylpiperazineCyclohexanonePivaloyl chloride58 acs.org
1-BenzhydrylpiperazineFormaldehyde (B43269)Furoyl chloride63 acs.org

Chemical Reactivity and Derivatization Studies of 5 Phenyl 1,3,4 Oxadiazol 2 Ol

Reactions with Nucleophilic and Electrophilic Reagents

5-Phenyl-1,3,4-oxadiazol-2-ol exists in tautomeric equilibrium with its thione form, 5-phenyl-1,3,4-oxadiazole-2(3H)-thione. This tautomerism plays a significant role in its reactivity. The synthesis of the 1,3,4-oxadiazole (B1194373) ring itself often involves the reaction of a nucleophilic acyl hydrazide with an electrophilic carbon source, followed by cyclization. For instance, the reaction of benzohydrazide (B10538) with carbon disulfide in a basic medium is a common route to 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674). jchemrev.comjchemrev.com

The nitrogen atoms in the oxadiazole ring are generally unreactive towards electrophiles due to their reduced basicity. However, the exocyclic oxygen or sulfur atom is a key site for electrophilic attack. Alkylation and acylation are common electrophilic reactions at this position.

The 1,3,4-oxadiazole ring can be susceptible to nucleophilic attack, particularly at the C2 and C5 positions, which can be influenced by the nature of the substituents. However, the aromaticity of the ring provides a degree of stability. More commonly, the derivatization of the core structure occurs through reactions involving functional groups attached to the ring, as will be discussed in the subsequent sections.

Formation of N- and S-Substituted 1,3,4-Oxadiazole Derivatives

The thiol tautomer of this compound is a versatile precursor for a wide range of S-substituted derivatives. The reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with various electrophiles leads to the formation of thioether linkages. For example, reaction with 2-chloro-N-(aryl)acetamides results in the synthesis of N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides. researchgate.net This nucleophilic substitution reaction highlights the reactivity of the thiol group.

Similarly, Mannich bases can be synthesized from 1,3,4-oxadiazole-2-thione derivatives through reactions with formaldehyde (B43269) and various amines. asianpubs.org These reactions introduce an aminomethyl group at the nitrogen or sulfur atom, leading to a diverse library of compounds.

N-substitution on the 1,3,4-oxadiazole ring is also a viable strategy for derivatization. While direct alkylation or acylation on the ring nitrogen can be challenging, it can be achieved under specific conditions. More commonly, N-substituted derivatives are prepared by cyclization of appropriately substituted precursors. For instance, the synthesis of 5-((naphthalen-2-yloxy) methyl)-N-phenyl-1,3,4-oxadiazol-2-amine involves the cyclization of a substituted hydrazine (B178648) carboxamide. jchemrev.com

PrecursorReagentDerivative TypeReference
5-phenyl-1,3,4-oxadiazole-2-thiol2-chloro-N-(aryl)acetamidesS-substituted researchgate.net
1,3,4-oxadiazole-2-thione derivativesFormaldehyde and aminesN- and S-substituted (Mannich bases) asianpubs.org
2-[(naphthalen-2-yloxy)acetyl]-N-phenylhydrazine carboxamideNaOH and I2 in KIN-substituted jchemrev.com

Hybridization Strategies for Novel Chemical Entities

A prominent strategy in drug discovery is the hybridization of different pharmacophores to create novel chemical entities with potentially enhanced biological activity or improved pharmacokinetic profiles. The 1,3,4-oxadiazole ring has been extensively used as a scaffold for such hybridization.

Researchers have synthesized hybrid molecules incorporating the 1,3,4-oxadiazole moiety with other heterocyclic rings. For example, a series of 2-(substituted phenyl)-5-(2-(2-(substituted phenyl)-1H-benzo[d]imidazol-1-yl) phenyl)-1,3,4-oxadiazoles have been prepared. jchemrev.com This approach combines the structural features of both oxadiazole and benzimidazole (B57391), two heterocycles known for their diverse biological activities.

Another example involves the synthesis of dihydropyrimidine (B8664642) derivatives containing a 1,3,4-oxadiazole moiety. jchemrev.com Furthermore, the 1,3,4-oxadiazole ring has been hybridized with nalidixic acid, a well-known antibacterial agent, to explore new antibacterial compounds. The combination of the 1,3,4-oxadiazole scaffold with various other heterocyclic systems like pyrimidine (B1678525) and aniline (B41778) derivatives has also been reported. dergipark.org.tr These hybridization strategies aim to create molecules that can interact with multiple biological targets or exhibit synergistic effects.

Hybridized HeterocycleResulting Hybrid MoleculeReference
Benzimidazole2-(substituted phenyl)-5-(2-(2-(substituted phenyl)-1H-benzo[d]imidazol-1-yl) phenyl)-1,3,4-oxadiazoles jchemrev.com
DihydropyrimidineDihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety jchemrev.com
Nalidixic acidOxadiazole with Nalidixic acid dergipark.org.tr
Aniline1,3,4-oxadiazol with aniline derivatives dergipark.org.tr

Bioisosteric Replacements and Their Chemical Implications

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a drug candidate. The 1,3,4-oxadiazole ring is considered a bioisostere of ester and amide groups due to its similar size, shape, and ability to participate in hydrogen bonding.

The 1,3,4-oxadiazole ring can also serve as a bioisostere for other aromatic rings, such as the phenyl group. The introduction of heteroatoms into an aromatic system can increase polarity and reduce susceptibility to cytochrome P450 (CYP) mediated metabolism. cambridgemedchemconsulting.com The choice of a specific bioisosteric replacement depends on the desired physicochemical and pharmacological properties of the target molecule.

Synthesis of Metal Complexes Derived from Oxadiazole Ligands

The nitrogen and oxygen or sulfur atoms of the 1,3,4-oxadiazole ring and its derivatives can act as coordination sites for metal ions, leading to the formation of metal complexes. These complexes often exhibit interesting structural features and biological activities that differ from the parent ligands.

Several studies have reported the synthesis and characterization of transition metal complexes with ligands derived from 5-phenyl-1,3,4-oxadiazole. For example, complexes of cobalt(II), palladium(II), and platinum(II) have been prepared with 5-phenyl-1,3,4-oxadiazole-2-thioethylcarbanate. uobaghdad.edu.iq Similarly, new transition metal complexes with 2-amino-5-phenyl-1,3,4-oxadiazole have been synthesized, where the ligand acts as a bidentate chelating agent. researchgate.net

The synthesis of these complexes typically involves the reaction of a metal salt with the oxadiazole-based ligand in a suitable solvent. The resulting complexes are then characterized by various spectroscopic and analytical techniques to determine their structure and properties. The coordination of the metal ion can significantly influence the electronic properties and biological activity of the oxadiazole moiety.

Oxadiazole LigandMetal IonsReference
5-phenyl-1,3,4-oxadiazole-2-thioethylcarbanateCobalt(II), Palladium(II), Platinum(II) uobaghdad.edu.iq
2-amino-5-phenyl-1,3,4-oxadiazoleMn(II), Co(II), Ni(II), Cu(II), Zn(II) researchgate.net
2-Hydroxy-N'-(5-Phenyl-1,3,4-Oxadiazol-2-yl) BenzohydrazideNickel, Copper, Iron, Cadmium, Cobalt, Chromium annalsofrscb.ro
5-Phenyl-2-[2-Hydroxy pyridylacethydrazide]-1,3,4-OxadiazoleVarious transition metals derpharmachemica.com

Biological Activities and Mechanistic Studies of 1,3,4 Oxadiazole Derivatives in Vitro/pre Clinical Focus

Enzyme Inhibition Studies

Notum Carboxylesterase Inhibition and Wnt Signaling Pathway Modulation

Notum carboxylesterase is a secreted enzyme that acts as a negative regulator of the Wnt signaling pathway by removing a critical palmitoleate (B1233929) group from Wnt proteins, rendering them inactive. nih.gov The inhibition of Notum is a therapeutic strategy being explored for conditions such as cancer, osteoporosis, and neurodegenerative disorders. nih.gov

Fragment screening and subsequent structure-based drug design have led to the identification of 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase. nih.govcrick.ac.uk Optimization of an initial fragment hit resulted in compounds with a significant increase in activity. ucl.ac.uk In cell-based TCF/LEF reporter gene assays, these optimized oxadiazol-2-one derivatives were shown to restore the activation of Wnt signaling in the presence of Notum. crick.ac.uk This demonstrates their ability to counteract the inhibitory effect of Notum on this crucial signaling pathway.

Compound ClassTarget EnzymeEffect on Wnt SignalingReference
5-Phenyl-1,3,4-oxadiazol-2(H)-onesNotum CarboxylesteraseRestoration of Wnt signaling activation nih.govcrick.ac.uk

Cholinesterase (Human Acetylcholinesterase and Human Butyrylcholinesterase) Inhibition

Cholinesterase inhibitors are employed in the management of conditions such as Alzheimer's disease. Research into 1,3,4-oxadiazole (B1194373) derivatives has revealed their potential to inhibit both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).

A series of molecular hybrids incorporating the 5-phenyl-1,3,4-oxadiazole-2-thione scaffold were synthesized and evaluated for their cholinesterase inhibitory activity. nih.govacs.org One representative compound with an unsubstituted phenyl ring on the 1,3,4-oxadiazole-2-thione core demonstrated significant hAChE inhibitory activity with an IC50 value of 0.907 ± 0.011 μM. nih.govacs.org The in vitro findings suggested that an unsubstituted phenyl ring is favorable for dual inhibition of both hAChE and hBChE. acs.org

Compound SeriesTarget EnzymeIC50 Value (μM)
SD-6 (unsubstituted phenyl ring)hAChE0.907 ± 0.011

Beta-Secretase 1 (hBACE-1) Inhibition

Beta-secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov Inhibition of BACE-1 is a primary therapeutic target to reduce Aβ aggregation. nih.gov

Derivatives of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide have been investigated as multifunctional agents with the potential to inhibit hBACE-1. nih.govacs.org These compounds were designed through a molecular hybridization approach and have shown a moderate to good inhibition profile in a fluorescence resonance energy transfer (FRET)-based assay. nih.govacs.org

Compound ClassTarget EnzymeInhibition ProfileReference
N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivativeshBACE-1Good to moderate nih.govacs.org

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in various solid tumors and plays a role in cancer progression and angiogenesis. nih.govrjpbr.com Consequently, inhibitors of TP are being investigated as potential anti-cancer agents. nih.gov

Several series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their ability to inhibit thymidine phosphorylase. In one study, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives showed potent inhibitory activity against the enzyme. mdpi.com Another study on a series of 1,3,4-oxadiazole-2-thione compounds found that a derivative bearing a 4-hydroxyphenyl group at the C-5 position was the most active, with an IC50 value of 38.24 ± 1.28 μM, which was comparable to the reference compound 7-deazaxanthine (IC50 38.68 ± 4.42 μM). nih.gov

CompoundTarget EnzymeIC50 Value (μM)
5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thioneThymidine Phosphorylase38.24 ± 1.28

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.net Elevated levels of uric acid can lead to conditions such as gout. researchgate.net

Research has explored 1,3,4-oxadiazole derivatives as potential xanthine oxidase inhibitors. A series of pyrazole-based 1,3,4-oxadiazole derivatives were synthesized and evaluated, with one compound exhibiting an IC50 value of 72.4 μM against bovine xanthine oxidase. nih.gov Another study focused on 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles, which also demonstrated inhibitory activity against this enzyme. researchgate.net

Compound ClassTarget EnzymeIC50 Value (μM)
Pyrazole-based 1,3,4-oxadiazole derivativeBovine Xanthine Oxidase72.4

Alpha-Glucosidase Inhibitory Effects

Alpha-glucosidase is an enzyme located in the small intestine that is responsible for breaking down carbohydrates into glucose. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia in individuals with type 2 diabetes mellitus. nih.gov

Numerous studies have reported the synthesis and evaluation of 1,3,4-oxadiazole derivatives as potent α-glucosidase inhibitors. A series of 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides were synthesized and showed inhibitory activity against α-glucosidase. researchgate.net In another study, novel 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated α-glucosidase inhibitory activity with IC50 values ranging from 46.01 to 81.65 μM, compared to the standard acarbose (B1664774) (IC50=34.72 μM). researchgate.net Furthermore, a series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were synthesized, with several compounds showing promising α-glucosidase inhibition with IC50 values as low as 52.63 ± 1.16 µM. nih.gov

Compound SeriesTarget EnzymeIC50 Value Range (μM)
5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivativesα-Glucosidase46.01 - 81.65
N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamideα-Glucosidase52.63 - 86.35

Antimicrobial Research

The global challenge of antimicrobial resistance has spurred the search for novel chemical entities with potent activity against pathogenic microbes. proquest.com Compounds featuring the 1,3,4-oxadiazole core have emerged as a promising class, demonstrating a broad spectrum of antimicrobial effects, including antibacterial, antifungal, and antiviral properties. proquest.comnih.gov

Derivatives of 1,3,4-oxadiazole have demonstrated significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov The structure-activity relationship often indicates that the presence of certain substituents on the phenyl ring, such as electronegative groups, can enhance antimicrobial effects. mdpi.comnih.gov

Specifically, 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) has been synthesized and evaluated for its antimicrobial activity against strains including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. researchgate.net Further studies on related derivatives have confirmed activity against these and other medically important bacteria. For instance, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have shown inhibitory action against S. aureus, B. subtilis, and P. aeruginosa. nih.gov One study found that a 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) derivative exhibited stronger activity against E. coli and was over 100 times more potent against P. aeruginosa compared to ampicillin (B1664943). mdpi.com Another series of oxadiazoles (B1248032), when hybridized with isoxazole (B147169) rings, showed antimicrobial activity that was 2 to 4 times stronger than ampicillin against S. aureus, P. aeruginosa, and E. coli. mdpi.com The oxadiazoles are a new class of antibacterials that target the synthesis of the cell wall. unirioja.es

Bacterial StrainActivity of 1,3,4-Oxadiazole DerivativesReference Compound(s)
Staphylococcus aureusDerivatives showed significant activity, with some being more potent than ampicillin and comparable to ciprofloxacin. nih.govnih.govauctoresonline.orgresearchgate.netAmpicillin, Ciprofloxacin, Gentamicin proquest.comnih.gov
Bacillus subtilisN-Mannich base derivatives demonstrated inhibitory activity. nih.govresearchgate.netGentamicin, Ampicillin nih.gov
Escherichia coliA 5-(4-fluorophenyl) derivative was stronger than ampicillin; other derivatives also showed notable activity. mdpi.comnih.govresearchgate.netresearchgate.netAmpicillin mdpi.com
Pseudomonas aeruginosaA 5-(4-fluorophenyl) derivative was over 100 times stronger than ampicillin. mdpi.comresearchgate.net Some nalidixic acid hybrids also showed stronger activity than reference drugs. nih.govAmpicillin, Ciprofloxacin, Amoxicillin mdpi.comnih.gov
Bacillus cereusNalidixic acid derivatives showed activity 2-3 times stronger than the reference. nih.govmdpi.comNalidixic acid nih.gov

In addition to their antibacterial effects, 1,3,4-oxadiazole derivatives have been investigated for their action against various fungal pathogens. mdpi.comnih.gov The search for new antifungal agents is driven by the rise of resistant fungal infections, particularly in immunocompromised individuals. frontiersin.org

Research has shown that 5-substituted 1,3,4-oxadiazole-2-thiols possess in vitro antifungal activity against species like Aspergillus flavus, Aspergillus niger, and Mucor species. asianpubs.org In one study, a series of 2,5-disubstituted 1,3,4-oxadiazoles was synthesized, with one compound showing 8 to 16 times greater activity against A. niger and Candida albicans compared to the standard drug fluconazole. proquest.comnih.gov Similarly, newly developed 1,3,4-oxadiazole compounds LMM5 and LMM11 were effective against C. albicans with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml and demonstrated a fungistatic profile. frontiersin.org The mechanism of action for some of these compounds is hypothesized to be related to the inhibition of the enzyme thioredoxin reductase. frontiersin.org

Fungal StrainKey Findings for 1,3,4-Oxadiazole DerivativesReference Compound(s)
Candida albicansSome derivatives showed 16 times greater activity than fluconazole. proquest.comnih.gov Others demonstrated an MIC of 32 μg/ml. frontiersin.orgFluconazole, Terbinafine proquest.comnih.govasianpubs.org
Aspergillus nigerDerivatives showed 8 times greater activity than fluconazole. proquest.comnih.gov 5-substituted-2-thiols also showed activity. asianpubs.orgFluconazole, Terbinafine proquest.comnih.govasianpubs.org
Aspergillus fumigatusA 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol derivative showed better activity than terbinafine. mdpi.comTerbinafine mdpi.com
Rhizoctonia solaniDerivatives designed to control maize diseases exhibited positive antifungal activities. frontiersin.orgCarbendazim frontiersin.org
Exserohilum turcicumSeveral compounds demonstrated significant antifungal activities with EC50 values lower than the control. frontiersin.orgCarbendazim frontiersin.org

The 1,3,4-oxadiazole nucleus is recognized as a privileged scaffold in the development of antiviral agents. nih.gov Its derivatives have been investigated for a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV), hepatitis B virus (HBV), hepatitis C virus (HCV), and herpes simplex virus (HSV). nih.govresearchgate.net The incorporation of the 1,3,4-oxadiazole ring can alter the polarity, flexibility, and metabolic stability of compounds, and the ring can act as a bioisosteric substitute for amide or ester groups. nih.govresearchgate.net While many commercial antiviral drugs exist, the need for new agents persists due to viral resistance and the lack of effective treatments for certain viruses. mdpi.com For instance, Raltegravir, a drug used in the treatment of HIV, contains a 1,3,4-oxadiazole moiety. mdpi.com Research has also extended to plant pathology, where derivatives have been designed to combat infections like the Tobacco Mosaic Virus (TMV), with some compounds showing better protective activity than the commercial agent ningnanmycin. mdpi.com

Antioxidant Activity Assessment

Reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and contributing to various diseases. bg.ac.rs Antioxidants can mitigate this damage by neutralizing free radicals. bg.ac.rs Numerous studies have highlighted the antioxidant potential of 1,3,4-oxadiazole derivatives, often linking this activity to the presence of phenolic or other electron-donating groups. rsc.orgmdpi.com

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method for evaluating the antioxidant capacity of chemical compounds. Several studies have demonstrated the potent DPPH scavenging ability of 1,3,4-oxadiazole derivatives.

In one study, a series of 1,3,4-oxadiazoles derived from phenolic acids showed better DPPH scavenging activity than their precursors, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) ranging from 13.59 to 22.17 μM. rsc.orgscispace.com This activity was superior to that of the standard antioxidant ascorbic acid (IC50 = 38.78 μM). scispace.com The enhanced activity is attributed to the resonance stabilization of the formed phenoxyl radical, involving both the aromatic rings and the 1,3,4-oxadiazole moiety. rsc.orgscispace.com Another study reported a derivative exhibiting 80.23% inhibition of DPPH radicals at a concentration of 100 µg/mL, with an IC50 value of 25.35 µg/mL. nih.gov

1,3,4-Oxadiazole Derivative TypeDPPH Scavenging Activity (IC50 Value)Reference Standard (IC50 Value)
Phenolic acid derivatives (7d, 7e, 7g, 7h)13.59 to 22.17 μM rsc.orgscispace.comAscorbic acid (38.78 μM), NDGA (20.83 μM) scispace.com
Flurbiprofen derivative (Ox-6f)25.35 µg/mL nih.govAscorbic acid (6.13 µg/mL) nih.gov
Thymol-1,3,4-oxadiazole derivative (Compound 2)23.07 ± 0.27 µM tandfonline.comDiclofenac (B195802) sodium (90.21 ± 0.77 µM) tandfonline.com

Antiproliferative Research in Cancer Biology (In Vitro Models)

The development of novel anticancer agents is a critical area of pharmaceutical research. The 1,3,4-oxadiazole scaffold has been extensively explored for its antiproliferative activity against various human cancer cell lines. ddtjournal.comnih.gov

A variety of 1,3,4-oxadiazole derivatives have shown potent cytotoxic effects in in vitro studies. For example, a series of new derivatives was evaluated against K562 (leukemia), MDA-MB-231 (breast cancer), HT29 (colon cancer), and HepG2 (liver cancer) cell lines. ddtjournal.comjst.go.jp One compound from this series exhibited an 85% inhibition ratio against the K562 cell line. ddtjournal.comjst.go.jp In another extensive study, a derivative containing a p-methoxybenzenesulfonamido moiety was tested against 58 human cancer cell lines and showed broad-spectrum antiproliferative activity, inhibiting the growth of the T-47D breast cancer cell line by 90.47% at a 10 μM concentration. nih.gov Other research has identified 1,3,4-oxadiazole derivatives with greater inhibitory effects on MCF-7 (breast cancer) and MDA-MB-231 cells than the standard chemotherapeutic drug Doxorubicin. tandfonline.com

Cancer Cell LineType of CancerObserved Antiproliferative Activity of 1,3,4-Oxadiazole Derivatives
MCF-7Breast CancerDerivatives showed stronger inhibitory effect than Doxorubicin (IC50 values of 1.18 - 1.76 µM). tandfonline.com
MDA-MB-231Breast CancerDerivatives showed stronger inhibitory effect than Doxorubicin (IC50 values of 0.59 - 3.59 µM). tandfonline.com
T-47DBreast CancerA sulfonamide derivative inhibited growth by 90.47% at 10 μM. nih.gov
K-562LeukemiaCompound 5f showed an 85% inhibition ratio. ddtjournal.comjst.go.jp
HT-29Colon CancerA benzoxazole (B165842) analogue showed a potent IC50 of 0.018 µM. biointerfaceresearch.com
HepG2Liver CancerA thymol (B1683141) derivative showed a superior IC50 value (1.4 µM) compared to Doxorubicin (1.8 µM). tandfonline.com

Inhibition of Cancer Cell Line Proliferation

Derivatives of 1,3,4-oxadiazole have been extensively investigated for their cytotoxic effects against various cancer cell lines. While specific data for 5-Phenyl-1,3,4-oxadiazol-2-ol is limited, numerous studies on its derivatives highlight the potential of this chemical class.

For instance, 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives have demonstrated moderate to strong anti-breast cancer activity against MCF-7 and MDA-MB-453 cell lines. nih.gov The antiproliferative effects of 1,3,4-oxadiazole derivatives are significantly influenced by the nature of substituents on the phenyl ring. nih.gov Other studies have reported the efficacy of 1,3,4-oxadiazole derivatives against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. nih.gov For example, certain N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown notable activity against breast cancer cell lines such as T-47D. nih.gov Furthermore, some 1,3,4-oxadiazole derivatives have shown significant anticancer activity against the DU-145 prostate cancer cell line. biointerfaceresearch.com The antiproliferative activity of these compounds is often attributed to their ability to interfere with various cellular processes crucial for cancer cell growth and survival.

Table 1: Antiproliferative Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound Class Cell Line Activity Reference
2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazoles MCF-7 Moderate to Strong nih.gov
2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazoles MDA-MB-453 Moderate to Strong nih.gov
N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines T-47D Notable nih.gov
1,3,4-Oxadiazole derivatives DU-145 Significant biointerfaceresearch.com
2-phenyl-4-tosyl-5-chloro-1,3-thiazole (related heterocyclic compound) MDA-MB-468 Growth inhibition (GP = 0.73%) bioorganica.com.ua
2-Phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole (related heterocyclic compound) OVCAR-3 Growth inhibition (GP = 49.75%) bioorganica.com.ua

Induction of Apoptosis and Associated Morphological Changes

A key mechanism through which 1,3,4-oxadiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on various 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown that these compounds can induce significant apoptosis in cancer cells, such as the human hepatocellular carcinoma cell line HepG2.

Upon treatment with these derivatives, cancer cells exhibit classic morphological features of apoptosis. These changes include:

Nuclear fragmentation: The nucleus of the cell breaks down into smaller fragments.

DNA damage: The cellular DNA is cleaved into smaller pieces.

Fluorescent staining techniques are often employed to visualize these apoptotic events. The ability of these compounds to trigger apoptosis underscores their potential as chemotherapeutic agents, as this process leads to the elimination of cancer cells.

Western Blotting Analysis in Apoptotic Pathways

To elucidate the molecular mechanisms underlying the induction of apoptosis by 1,3,4-oxadiazole derivatives, researchers have utilized Western blotting analysis. This technique allows for the detection and quantification of specific proteins involved in the apoptotic signaling cascades.

Studies on 2,5-disubstituted-1,3,4-oxadiazole derivatives in HepG2 cells have revealed their impact on key regulatory proteins of the intrinsic apoptotic pathway. The findings from these analyses indicate that the compounds can:

Upregulate p53: The tumor suppressor protein p53, which plays a critical role in initiating apoptosis in response to cellular stress, is significantly increased.

Modulate Bcl-2 family proteins: There is a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a crucial determinant in the commitment of a cell to apoptosis.

Activate caspases: The levels of initiator caspase-9 and effector caspase-3 are significantly upregulated. Caspases are a family of proteases that execute the final stages of apoptosis by cleaving a variety of cellular substrates.

These findings collectively suggest that these 1,3,4-oxadiazole derivatives induce apoptosis through a p53-mediated intrinsic pathway.

Table 2: Western Blotting Analysis of Apoptotic Proteins

Protein Effect of 1,3,4-Oxadiazole Derivative Treatment Role in Apoptosis Reference
p53 Upregulation Tumor suppressor, initiates apoptosis
Bcl-2 Downregulation Anti-apoptotic
Bax Upregulation Pro-apoptotic
Caspase-9 Upregulation Initiator caspase
Caspase-3 Upregulation Effector caspase

Neuropharmacological Modulations

In addition to their anticancer properties, derivatives of this compound have shown promise in the field of neuropharmacology.

5HT4 Receptor Agonist Activity (Mouse Models)

Derivatives of 5-Phenyl-1,3,4-oxadiazol-2(3H)-one have been identified as novel ligands for the 5-HT4 receptor. google.com The 5-HT4 receptor is a subtype of serotonin (B10506) receptor that is involved in various physiological functions, including gastrointestinal motility and cognitive processes. The development of ligands for this receptor is of therapeutic interest for a range of disorders. While detailed in vivo studies in mouse models for this specific derivative are not extensively documented in the available literature, the identification of this class of compounds as 5-HT4 receptor ligands is a significant finding. google.com

Blood-Brain Barrier Penetration Studies (Pre-clinical models)

A significant challenge in the development of drugs for central nervous system (CNS) disorders is the ability of a compound to cross the blood-brain barrier (BBB). Encouragingly, molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) have demonstrated excellent BBB permeability in preclinical models. acs.orgnih.gov These findings suggest that the 5-phenyl-1,3,4-oxadiazole scaffold can be incorporated into molecules designed to target the CNS.

Anticonvulsant Activity Studies (e.g., MES and PTZ models)

The 1,3,4-oxadiazole nucleus is recognized for its potential in the development of anticonvulsant agents. wu.ac.th Derivatives of this scaffold have been evaluated in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ)-induced seizure tests. wu.ac.thnih.gov

The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds that can protect against absence seizures. Several novel 1-[5-(4-methoxy-phenyl)- nih.govgoogle.comacs.orgoxadiazol-2-yl]-piperazine derivatives have shown potent anticonvulsant activity in the MES model. nih.gov Furthermore, other 1,3,4-oxadiazole derivatives have demonstrated significant anticonvulsant potential in both the MES and PTZ models. wu.ac.th The anticonvulsant activity of these compounds is often attributed to their ability to modulate GABAergic neurotransmission, as the GABA receptor is a principal mediator of inhibitory signals in the brain. wu.ac.th

Table 3: Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives in Preclinical Models

Compound Class Model Activity Reference
1-[5-(4-methoxy-phenyl)- nih.govgoogle.comacs.orgoxadiazol-2-yl]-piperazine derivatives MES Potent nih.gov
1,3,4-Oxadiazole derivatives MES and PTZ Significant wu.ac.th
5-[(naphthalen-2-yloxy) methyl]-1,3,4-oxadiaszole2-thiol PTZ Prolonged onset of seizures nih.gov

Anti-Inflammatory Properties

The 1,3,4-oxadiazole scaffold is a key component in the development of new anti-inflammatory agents. nih.govnih.govmdpi.comjchemrev.com These compounds are believed to exert their effects by inhibiting prostaglandin (B15479496) biosynthesis, a key pathway in the inflammatory response. nih.gov Numerous derivatives have been synthesized and evaluated for their ability to combat inflammation, with some showing promise in preclinical studies. mdpi.comchula.ac.thnih.gov

One area of investigation involves incorporating the 1,3,4-oxadiazole ring into existing non-steroidal anti-inflammatory drugs (NSAIDs) to potentially enhance their activity and reduce side effects. mdpi.com For instance, the replacement of a carboxylic acid group with a 1,3,4-oxadiazole ring has been shown to maintain or even improve anti-inflammatory efficacy while potentially reducing ulcerogenic properties. mdpi.com

In vitro studies using methods like the heat-induced albumin denaturation assay have demonstrated the anti-inflammatory potential of 1,3,4-oxadiazole derivatives. mdpi.comchula.ac.th For example, a series of 2,5-disubstituted-1,3,4-oxadiazoles were synthesized, with some compounds showing significant inhibition of protein denaturation, a hallmark of inflammation. mdpi.com Specifically, the derivative designated as Ox-6f, which features a p-chlorophenyl substitution, exhibited a notable 74.16% inhibition in this assay. mdpi.com

Animal models, such as the carrageenan-induced paw edema test in rats, have also been employed to assess the in vivo anti-inflammatory effects of these compounds. mdpi.comnih.govnih.govresearchgate.net In one study, a compound referred to as OSD, a 2,5-disubstituted-1,3,4-oxadiazole, demonstrated a 60% reduction in paw edema. nih.gov The anti-inflammatory activity of these derivatives is often compared to standard drugs like diclofenac sodium and ibuprofen. mdpi.comchula.ac.th

The mechanism of action for the anti-inflammatory properties of 1,3,4-oxadiazole derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade. mdpi.commdpi.com Molecular docking studies have suggested that these compounds can bind effectively to the active site of the COX-2 enzyme. mdpi.commdpi.com

Table 1: Anti-Inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound Test Model Results Reference
Ox-6f Heat-induced albumin denaturation 74.16% inhibition mdpi.com
OSD Carrageenan-induced rat paw edema 60% reduction in edema nih.gov
OPD Carrageenan-induced rat paw edema 32.5% reduction in edema nih.gov
3e Protein denaturation assay Moderate activity chula.ac.th
3f Protein denaturation assay Moderate activity chula.ac.th
3i Protein denaturation assay Moderate activity chula.ac.th

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

The biological efficacy of 1,3,4-oxadiazole derivatives is significantly influenced by their chemical structure, and Structure-Activity Relationship (SAR) studies are crucial for optimizing their therapeutic potential. researchgate.netderpharmachemica.comresearchgate.net The substituents at the 2 and 5 positions of the 1,3,4-oxadiazole ring play a pivotal role in determining the type and extent of biological activity. derpharmachemica.com

For instance, in the context of anticancer activity, the presence of certain functional groups can enhance cytotoxicity. nih.govtandfonline.com Electron-withdrawing groups, such as halogens, are often associated with increased anticancer activity. derpharmachemica.comresearchgate.net Conversely, the introduction of a methyl group on an attached benzene (B151609) ring has been shown to result in poor antiproliferative effects. researchgate.net The spatial arrangement of these substituents is also critical, as demonstrated by the difference in activity between ortho- and para-substituted compounds. nih.gov

In the realm of antimicrobial agents, SAR analysis has revealed that both electron-donating and electron-withdrawing groups can enhance activity, depending on their position and the specific microbial strain being targeted. derpharmachemica.com For example, a methoxy (B1213986) group (electron-donating) has been shown to increase antimicrobial activity, while a fluorine atom (electron-withdrawing) can also lead to enhanced efficacy. derpharmachemica.com

The anti-inflammatory properties of 1,3,4-oxadiazole derivatives are also subject to SAR. The presence of a p-chlorophenyl substitution has been linked to promising anti-inflammatory potential. mdpi.com Furthermore, studies have shown that the substitution pattern on the phenyl rings attached to the oxadiazole core can significantly impact activity. For example, derivatives with 3,4-dimethoxyphenyl or 4-chlorophenyl groups at the 5-position of the oxadiazole ring have demonstrated improved anti-inflammatory effects. mdpi.com

Table 2: Summary of Structure-Activity Relationships for 1,3,4-Oxadiazole Derivatives

Biological Activity Favorable Substituents/Features Unfavorable Substituents/Features Reference
Anticancer Electron-withdrawing groups (e.g., halogens) Methyl group on benzene ring derpharmachemica.comresearchgate.net
Antimicrobial Methoxy group, fluorine atom - derpharmachemica.com
Anti-inflammatory p-chlorophenyl group, 3,4-dimethoxyphenyl group, 4-chlorophenyl group - mdpi.commdpi.com

In Vitro Assay Methodologies

A variety of in vitro assays are employed to evaluate the biological activities of 1,3,4-oxadiazole derivatives. These methods provide valuable insights into the compounds' potential as therapeutic agents.

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines. nih.govnih.govmdpi.commdpi.com This assay measures the metabolic activity of cells, which is an indicator of cell viability. nih.gov A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or antiproliferative effect. nih.govnih.gov

The disc diffusion method , also known as the Kirby-Bauer test, is a standard technique for evaluating the antimicrobial activity of chemical substances. mdpi.comjidps.comotterbein.edu In this assay, a paper disc impregnated with the test compound is placed on an agar (B569324) plate that has been inoculated with a specific microorganism. jidps.comotterbein.edu The extent of the zone of inhibition around the disc is a measure of the compound's antimicrobial potency. jidps.comotterbein.edu

Table 3: Common In Vitro Assays for 1,3,4-Oxadiazole Derivatives

Assay Purpose Principle
MTT Assay To determine cytotoxicity and cell viability Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.
Disc Diffusion Method To assess antimicrobial activity A paper disc containing the test compound is placed on an agar plate with a lawn of bacteria. The compound diffuses into the agar, and if it is effective against the bacteria, a clear zone of inhibition will appear around the disc.

Other in vitro assays that may be used in the study of 1,3,4-oxadiazole derivatives, although not specifically detailed in the provided context for this compound, include:

Ellman's colorimetric method: This assay is used to measure the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibition of AChE is a target for drugs used to treat Alzheimer's disease.

Thioflavin T assay: This method is employed to detect the formation of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer's. Compounds that can inhibit fibril formation are of therapeutic interest.

Propidium Iodide displacement assay: This assay is used to study the interaction of compounds with DNA. Propidium iodide is a fluorescent molecule that intercalates into DNA, and its displacement by a test compound can be measured by a change in fluorescence. This can indicate a potential mechanism of action for anticancer drugs.

These in vitro methodologies are essential tools in the early stages of drug discovery, allowing for the rapid screening and characterization of new 1,3,4-oxadiazole derivatives with potential therapeutic applications.

Applications of 1,3,4 Oxadiazole Derivatives in Materials Science and Technology

Organic Electronics and Optoelectronic Devices

Derivatives of 1,3,4-oxadiazole (B1194373) are widely utilized in organic electronics due to their excellent charge-transporting capabilities and high photoluminescence quantum yields. nih.govnih.gov The electron-accepting effect of the diazole fragment is crucial for its application in various conducting systems. researchgate.net

The 1,3,4-oxadiazole moiety is a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com Its derivatives are employed as emitters and charge-transporting components. The high thermal and chemical stability of these compounds contributes to the operational longevity of OLED devices. researchgate.net A significant area of research involves their use as thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

Key Research Finding: A series of four 1,3,4-oxadiazole-based TADF derivatives were developed as emitters for OLEDs. By modifying substituents on the oxadiazole acceptor, the emission color was tuned from sky-blue to blue. Devices using these materials achieved high maximum external quantum efficiencies (EQEmax) of up to 12.3%.

Emitter CompoundCIE Coordinates (x, y)Max. External Quantum Efficiency (EQEmax)
i-2CzdOXD4CF₃Ph(0.18, 0.28)12.3%
i-2CzdOXDMe(0.17, 0.17)11.8%

Data sourced from a 2019 study on 1,3,4-oxadiazole-based TADF emitters.

The high photoluminescence quantum efficiency of 1,3,4-oxadiazole derivatives makes them suitable for use as laser dyes. mdpi.commedchemexpress.com Specifically, 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole is recognized as a laser dye. medchemexpress.com These compounds can absorb light at a specific wavelength and re-emit it at a longer wavelength, a fundamental property for lasing action.

Furthermore, their ability to emit light upon exposure to ionizing radiation allows them to function as scintillators. mdpi.com Scintillators are crucial materials in radiation detection and medical imaging. Research has highlighted compounds such as 2-(2-Fluorenyl)-5-phenyl-1,3,4-oxadiazole for their application in liquid scintillators. acs.org

Optical brighteners, or fluorescent whitening agents, are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This effect enhances the perceived whiteness of materials. 1,3,4-oxadiazole derivatives, particularly those incorporated into larger conjugated systems like stilbenes, are effective optical brighteners. researchgate.netresearchgate.net Their inherent fluorescence and stability make them suitable for applications in textiles, plastics, and paper. mdpi.com

Chemosensor Development

The 1,3,4-oxadiazole scaffold is a valuable component in the design of chemosensors, particularly for detecting metal ions. The nitrogen and oxygen atoms within the heterocyclic ring can act as coordination sites for metal cations. nih.govnih.gov

The binding of a metal ion to a 1,3,4-oxadiazole-based sensor can induce a change in its photophysical properties, most notably its fluorescence. This change allows for the qualitative and quantitative detection of the target ion. nih.gov The sensing mechanism often involves processes like photo-induced electron transfer (PET), which can lead to fluorescence quenching or enhancement upon ion binding. nih.gov

Derivatives of 5-phenyl-1,3,4-oxadiazole have been specifically investigated for their metal-ion sensing capabilities. For instance, a complex derivative featuring the (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl) moiety was developed as a fluorescent chemosensor that exhibited a "turn-off" response towards the Hg²⁺ cation. mdpi.com Similarly, 2-amino-5-phenyl-1,3,4-oxadiazole has been studied as a chemosensor for Ni²⁺ ions, demonstrating a binding stoichiometry of 2:1 (ligand:metal). nih.gov The complexation of metal ions like Ni(II), Cu(II), and Zn(II) with 2-thioacetic-5-phenyl-1,3,4-oxadiazole, a derivative of the thiol form of the subject compound, has also been reported, underscoring the versatility of this scaffold in coordination chemistry and sensor design. anjs.edu.iq

Target IonSensor MoietySensing Mechanism
Cu²⁺Calix sigmaaldrich.comcrown with 1,3,4-oxadiazole unitsFluorescence quenching (PET) nih.gov
Hg²⁺(1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)..."Turn-off" fluorescence mdpi.com
Ni²⁺2-amino-5-phenyl-1,3,4-oxadiazoleUV-vis and fluorescence spectroscopy nih.gov
Various2-thioacetic-5-phenyl-1,3,4-oxadiazoleComplex formation anjs.edu.iq

Table summarizing selected metal-ion sensing applications of 1,3,4-oxadiazole derivatives.

Photophysical Properties for Sensing (e.g., High Photoluminescent Quantum Yield)

Derivatives of 1,3,4-oxadiazole are noted for their significant photophysical properties, which make them excellent candidates for the development of fluorescent chemosensors. nih.gov A key characteristic is their high photoluminescent quantum yield, meaning they efficiently convert absorbed light into emitted light. nih.govresearchgate.net This high fluorescence is a critical feature for sensitive detection applications.

Research has demonstrated that the incorporation of different functional groups onto the 1,3,4-oxadiazole core can modulate these photophysical properties. For instance, studies on derivatives containing fluorene (B118485) and bisphenol A moieties have reported quantum yields ranging from 31.61% to as high as 90.77% in a chloroform (B151607) solution. nih.gov The emission spectra of these compounds are also sensitive to the characteristics of their environment, such as solvent polarity, acidity, and basicity. nih.gov This sensitivity allows for their use in creating sensors that can detect subtle changes in their surroundings.

The electron-deficient nature of the 1,3,4-oxadiazole ring, combined with its excellent chemical stability, further enhances its suitability for sensing applications. researchgate.net These molecules can be designed to interact with specific analytes, leading to a detectable change in their fluorescence, forming the basis of a chemical sensor.

DerivativeSolventQuantum Yield (%)Reference
Oxadiazole-Fluorene (Ox-FL)Chloroform31.61 - 90.77 nih.gov
Oxadiazole-Fluorene-Phenolphthalein (Ox-FL-FF)Chloroform31.61 - 90.77 nih.gov
Oxadiazole-Fluorene-Bisphenol A (Ox-FL-BPA)Chloroform31.61 - 90.77 nih.gov

Sensing Mechanisms (e.g., Photo-Induced Electron Transfer, Excited-State Intramolecular Proton Transfer, Complex Formation)

The utility of 1,3,4-oxadiazole derivatives in chemical sensing is underpinned by several distinct mechanisms that translate a molecular recognition event into a measurable optical signal. nih.gov These mechanisms are often designed into the molecular structure of the sensor to achieve high selectivity and sensitivity for a target analyte.

Photo-Induced Electron Transfer (PET) is a common sensing mechanism where the interaction of the analyte with the sensor molecule modulates the transfer of an electron, leading to a change in the fluorescence output. In the absence of the analyte, the fluorescence may be "off" due to quenching via PET. Upon binding, this process can be disrupted, turning the fluorescence "on."

Excited-State Intramolecular Proton Transfer (ESIPT) is another powerful mechanism. In molecules designed to exhibit ESIPT, a proton is transferred within the molecule when it is in an excited state, leading to a characteristic emission. The presence of an analyte can interfere with this proton transfer, causing a change in the fluorescence spectrum.

Complex Formation is a straightforward yet effective mechanism where the 1,3,4-oxadiazole derivative directly binds to the analyte, forming a new chemical species with different photophysical properties. The nitrogen and oxygen atoms within the oxadiazole ring can act as coordination sites for metal ions, making these compounds particularly useful for metal ion sensing. nih.gov The formation of the complex alters the electronic structure of the fluorophore, resulting in a detectable change in its emission.

Polymer Science Applications

The inherent stability and rigidity of the 1,3,4-oxadiazole ring make it a valuable component in the design of high-performance polymers. Its incorporation into polymer backbones can significantly enhance their thermal and mechanical properties.

Incorporation into Thermal Insulation Polymers

While direct applications in commercially available thermal insulation are not widely documented in the provided search results, the properties of polymers containing 1,3,4-oxadiazole rings suggest their potential in this area. High thermal stability is a prerequisite for materials used in thermal insulation, particularly in demanding environments. The 1,3,4-oxadiazole ring is free of hydrogen atoms, which contributes to its excellent thermo-oxidative stability, a desirable trait for insulation materials. researchgate.net

Development of Thermally Stable Polymers

The development of thermally stable polymers is a significant area of research for 1,3,4-oxadiazole derivatives. The aromatic nature and structural symmetry of the 1,3,4-oxadiazole ring contribute to the high thermal resistance of polymers that incorporate this moiety. researchgate.net Poly(1,3,4-oxadiazole)s have been shown to maintain their properties upon heating in air more effectively than many other polymer classes. researchgate.net

Research into poly(1,3,4-oxadiazole-ether)s with benzimidazole (B57391) pendants has demonstrated high-temperature stability up to 610°C. nih.gov Similarly, studies on various polyamides and polyimides containing 1,3,4-oxadiazole rings have highlighted their exceptional thermal stability, making them suitable for applications in aerospace and other high-performance sectors where resistance to extreme temperatures is crucial. researchgate.netacademiaromana-is.ro

Polymer TypeDecomposition Temperature (°C)Key FeaturesReference
Poly(1,3,4-oxadiazole-ether) with Benzimidazole PendantsUp to 610High-temperature stability nih.gov
Aromatic Polyamides containing 1,3,4-oxadiazoleHighExcellent thermal and oxidative stability researchgate.net
Aromatic Polyimides containing 1,3,4-oxadiazoleHighGood film-forming ability, high thermal resistance researchgate.netacademiaromana-is.ro

Liquid Crystal Research

The rigid, linear structure of many 2,5-disubstituted 1,3,4-oxadiazole derivatives makes them ideal candidates for the construction of liquid crystalline materials. researchgate.netrsc.org These compounds have been shown to exhibit a rich variety of mesophases, including nematic and smectic phases. tandfonline.com

The incorporation of the 1,3,4-oxadiazole unit into the aromatic core of a molecule can lead to materials with not only desirable liquid crystalline properties but also high photoluminescence quantum yields and good electron-transporting ability. researchgate.netrsc.org This combination of properties makes them attractive for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs).

Research has explored various molecular architectures, including calamitic (rod-like) and discotic (disk-like) monomers, as well as symmetric and non-symmetric dimers and polymers. researchgate.netrsc.org For example, star-shaped molecules with a 1,3,4-oxadiazole core have been synthesized and shown to exhibit enantiotropic columnar mesophases over a wide temperature range, with the liquid crystalline phases displaying strong blue fluorescence. nih.gov

Corrosion Inhibition Studies

A significant application of 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition, particularly for protecting mild steel in acidic environments. acs.orgnih.gov These compounds can effectively adsorb onto the metal surface, forming a protective barrier that inhibits the corrosion process.

The mechanism of inhibition is often attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings, which facilitate the adsorption of the inhibitor molecules onto the steel surface. acs.org Studies have shown that the efficiency of corrosion inhibition increases with the concentration of the 1,3,4-oxadiazole derivative. acs.org

Electrochemical studies, such as potentiodynamic polarization, have indicated that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. acs.org The adsorption of these inhibitors on the mild steel surface typically follows the Langmuir adsorption isotherm. acs.org For instance, 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX) and 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (4-PMOX) have demonstrated excellent inhibition efficiencies of 97.83% and 98%, respectively, at a concentration of 500 ppm. nih.gov

Inhibitor CompoundMetalCorrosive MediumInhibition Efficiency (%)Reference
2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX)Mild Steel1 N HCl97.83 at 500 ppm nih.gov
2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (4-PMOX)Mild Steel1 N HCl98 at 500 ppm nih.gov
4-(((4-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)-5-methylthiazol-2-yl)imino)methyl)benzene-1,2-diolMild Steel0.5 M HClNot specified
4-(((4-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)-5-methylthiazol-2-yl)imino)methyl)-2,6-dimethoxyphenolMild Steel0.5 M HClNot specified

Electrochromic Materials

The unique electronic properties and high thermal stability of the 1,3,4-oxadiazole ring make it a valuable component in the design of advanced functional polymers. ntu.edu.tw Specifically, aromatic polymers incorporating the 1,3,4-oxadiazole moiety have been investigated for their electrochromic properties. researchgate.nettaylorfrancis.com

Electrochromism is the phenomenon where a material undergoes a reversible change in color in response to an applied electrical potential. ntu.edu.tw Polymers containing 1,3,4-oxadiazole units, often copolymerized with electron-donating groups like triphenylamine (B166846) or anthrylamine, can be cast into thin films on conductive substrates. ntu.edu.twntu.edu.tw These films exhibit stable and reversible color changes upon electrochemical oxidation and reduction. The oxadiazole unit typically functions as the electron-accepting/transporting part of the polymer, facilitating the electrochemical process. researchgate.net This ability to modulate optical properties with electricity makes these materials suitable for applications such as smart windows, electrochromic displays, and optical switches. taylorfrancis.com

Table 4: Electrochromic Properties of Representative Poly(amine-1,3,4-oxadiazole)s

Polymer Structure Neutral Color Oxidized/Reduced Color Switching Potentials (vs. Ag/AgCl)
Poly(amine-1,3,4-oxadiazole) with triphenylamine units ntu.edu.tw Pale Yellowish Green → Blue 0.87 V, 1.24 V

Future Directions and Research Perspectives for 5 Phenyl 1,3,4 Oxadiazol 2 Ol

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant waste generation. nih.gov Future research must prioritize the development of novel, sustainable synthetic strategies for 5-Phenyl-1,3,4-oxadiazol-2-ol that align with the principles of green chemistry.

Key areas for exploration include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques offer significant advantages over conventional heating methods, including shorter reaction times, improved product yields, and often milder reaction conditions. nih.govmdpi.com The application of microwave irradiation in solvent-free conditions, for instance, has been shown to be an efficient method for the cyclization-oxidation of acyl hydrazones to form the oxadiazole ring. nih.gov Similarly, ultrasound-assisted synthesis has been reported to produce high yields of oxadiazole derivatives in shorter durations compared to conventional refluxing. nih.gov

Eco-Friendly Catalysts and Solvents: The shift towards non-toxic, renewable substrates and catalysts is crucial. nih.gov Research into catalyst-free reactions or the use of reusable catalysts like copper(II) oxide nanoparticles can significantly reduce the environmental impact. organic-chemistry.org Furthermore, exploring green-solvent-mediated synthesis will be a key research avenue. nih.gov

Mechanochemical and One-Pot Procedures: Mechanochemical synthesis, which involves grinding solid reactants together, presents an environmentally benign alternative to traditional solvent-based methods. organic-chemistry.org One-pot domino protocols, such as those promoted by iodine, which allow for the synthesis of 1,3,4-oxadiazoles via oxidative cleavage and cyclization in a single step, offer efficiency and reduce waste. organic-chemistry.org

Future synthetic work should focus on optimizing these green methodologies for the specific synthesis of this compound, aiming for scalability, cost-effectiveness, and ease of purification. nih.gov

Advanced Mechanistic Elucidation of Biological Activities in Relevant Models

While numerous 1,3,4-oxadiazole derivatives have been screened for a wide array of biological activities—including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition—the precise mechanisms of action often remain superficial. jchemrev.comjchemrev.com For this compound, future research must move beyond preliminary in vitro assays to a more sophisticated, mechanistic understanding in clinically relevant models.

Prospective research should include:

Target Identification and Validation: A critical step is to identify the specific molecular targets (e.g., enzymes, receptors, signaling proteins) through which this compound derivatives exert their biological effects. For example, derivatives have been shown to inhibit enzymes like epidermal growth factor receptor (EGFR), Src kinase, α-amylase, and α-glucosidase. nih.govnih.govrsc.org Future studies should confirm these interactions and explore others using techniques like proteomics and chemical biology approaches.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how structural modifications of the 5-phenyl and 2-ol groups influence biological activity is essential. openmedicinalchemistryjournal.com This will provide valuable insights for designing more potent and selective therapeutic agents. mdpi.com

Advanced Cellular and In Vivo Models: Evaluating lead compounds in more complex biological systems is necessary. This includes using specific cancer cell lines (e.g., K-562, Jurkat, KG-1a for leukemia) and progressing to in vivo animal models to understand the compound's behavior within a whole organism. nih.gov For instance, the anti-inflammatory effects of some derivatives have been tested in vivo in rats by inducing paw swelling. mdpi.com

A deeper understanding of the molecular mechanisms will be instrumental in translating promising laboratory findings into viable therapeutic strategies.

Development of New Material Applications with Tailored Properties

The inherent structural and electronic properties of the 1,3,4-oxadiazole ring make it an attractive scaffold for applications beyond medicine. researchgate.net The aromatic nature and electron-transporting capabilities of this heterocycle suggest significant potential in material science.

Future research directions for this compound in this domain include:

Fluorescent Chemosensors: Derivatives of 1,3,4-oxadiazoles have been investigated as fluorescent chemosensors. For example, bola molecules containing the 5-phenyl-1,3,4-oxadiazole core have shown a "turn-off" fluorescence response to nitro-explosives and heavy metal cations like Hg2+. mdpi.com Future work could tailor the structure of this compound to enhance its sensitivity and selectivity for specific analytes of environmental or industrial importance.

Organic Electronics: The oxadiazole moiety is known for its use in organic light-emitting diodes (OLEDs) and other electronic devices. Research could explore the synthesis of polymers or small molecules incorporating the this compound unit to develop new materials with specific photophysical or charge-transport properties.

Agrochemicals: The broad biological activity of oxadiazoles (B1248032) extends to agriculture, where they have been investigated as potential fungicides and herbicides. mdpi.com The activity of certain derivatives has been tested against pathogens like Sclerospora graminicola. mdpi.com This presents an avenue for developing new, effective crop protection agents.

Integration of Computational and Experimental Methodologies for Rational Design

The convergence of computational chemistry and experimental synthesis offers a powerful paradigm for the rational design of novel molecules with desired properties. nih.gov This integrated approach can accelerate the discovery process, reduce costs, and provide deeper insights into molecular interactions.

Future research on this compound should increasingly leverage this synergy:

Molecular Docking and Dynamics Simulations: These computational tools are invaluable for predicting the binding modes and affinities of this compound derivatives to biological targets. nih.gov Such studies can elucidate key interactions within the active site of an enzyme, guiding the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and CoMFA: By correlating structural features with biological activity, QSAR and Comparative Molecular Field Analysis (CoMFA) models can be developed to predict the activity of yet-unsynthesized compounds. nih.gov This allows researchers to prioritize the synthesis of candidates with the highest probability of success.

Fragment-Based Drug Design (FBDD): Computational methods can be used in FBDD to design novel derivatives, as demonstrated in the development of EGFR inhibitors based on a 1,3,4-oxadiazole-imidazole scaffold. rsc.org This approach allows for the systematic building of potent molecules from smaller fragments.

By using computational predictions to guide experimental work, researchers can more efficiently navigate the vast chemical space to discover and optimize derivatives of this compound for specific biological or material applications.

Investigation of Multitargeting Approaches for Complex Biological Systems

Complex diseases such as cancer, diabetes, and neurodegenerative disorders like Alzheimer's are often multifactorial, involving the dysregulation of multiple biological pathways. nih.govnih.gov Consequently, therapeutic strategies that rely on a "one molecule, one target" approach may have limited efficacy. The development of Multitarget-Directed Ligands (MTDLs) represents a promising alternative. nih.gov

The 1,3,4-oxadiazole scaffold is an excellent starting point for designing MTDLs. Future research should focus on:

Designing Dual- or Multi-Inhibitors: Derivatives of this compound could be rationally designed to simultaneously inhibit multiple key enzymes or receptors involved in a disease cascade. For example, 1,3,4-oxadiazole derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease, and as inhibitors of enzymes related to both diabetes and Alzheimer's. nih.govnih.gov

Hybrid Molecules: Creating hybrid compounds that combine the this compound pharmacophore with other known active moieties could yield synergistic effects. mdpi.com This strategy has been explored by creating hybrids of 1,3,4-oxadiazole and chalcone (B49325) to inhibit multiple pathways in leukemia cells. nih.gov

Systems Biology Approach: Integrating experimental data with systems biology models can help identify the most critical nodes in disease networks. This knowledge can then be used to guide the design of MTDLs based on the this compound structure to modulate these networks effectively.

By pursuing multitargeting strategies, researchers can develop more robust therapeutic agents capable of addressing the complexity of modern diseases.

Q & A

Q. How do structural modifications (e.g., thioether vs. sulfonyl linkages) impact biological activity?

  • Methodological Answer : Thioether derivatives (e.g., 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate) exhibit higher antimicrobial activity due to enhanced membrane permeability, while sulfonyl groups improve metabolic stability in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.